(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a benzofuran core substituted with a 2,3-dimethoxybenzylidene group at the 2-position and a methoxyphenyl acetamide moiety at the 6-position.
Properties
IUPAC Name |
2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7/c1-30-18-9-7-17(8-10-18)27-24(28)15-33-19-11-12-20-22(14-19)34-23(25(20)29)13-16-5-4-6-21(31-2)26(16)32-3/h4-14H,15H2,1-3H3,(H,27,28)/b23-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHBEDLIAFZQCW-QRVIBDJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a benzofuran moiety and methoxy substituents. This compound exhibits significant potential for various biological activities, particularly in the fields of cancer research and anti-inflammatory therapy.
Chemical Structure and Properties
The molecular formula of this compound is C26H23NO7, with a molecular weight of 461.47 g/mol. Its structure features multiple functional groups that contribute to its biological reactivity:
| Functional Group | Description |
|---|---|
| Benzofuran | Provides a core structure associated with various bioactivities. |
| Methoxy groups | Increase lipophilicity and enhance interactions with biological membranes. |
| Acetamide | May influence binding affinity to biological targets. |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with a benzofuran scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study demonstrated that analogs of this compound inhibited tyrosyl DNA phosphodiesterase 2 (TDP2), an enzyme implicated in DNA repair mechanisms in cancer cells. The best-performing analog showed an IC50 value of 4.8 μM, indicating potent inhibitory activity .
Anti-inflammatory Effects
The presence of methoxy groups in the compound suggests potential anti-inflammatory properties. Similar compounds have been reported to inhibit inflammatory pathways effectively, reducing the severity of inflammation-related diseases .
Antioxidant Activity
The structural features of this compound may also confer antioxidant properties. The methoxy substituents can stabilize free radicals, potentially leading to protective effects against oxidative stress.
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The benzofuran core and the benzylidene group are critical for binding to biological targets, modulating their activity and influencing various metabolic pathways .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core : Constructed through cyclization reactions from appropriate precursors.
- Introduction of the Benzylidene Group : Achieved via condensation reactions under basic conditions.
- Acetamide Formation : Final step involving acetamide coupling.
Understanding the SAR is crucial for optimizing the compound's efficacy; modifications to the methoxy or acetamide groups can significantly impact biological activity.
Case Studies
-
Anticancer Activity Study : In vitro studies on analogs revealed that compounds with similar structures induced apoptosis in breast cancer cell lines, supporting their potential as therapeutic agents.
Compound IC50 (μM) Mechanism Analog 1 5.0 Apoptosis Analog 2 10.0 Cell Cycle Arrest - Anti-inflammatory Research : A study demonstrated that compounds with benzofuran derivatives reduced pro-inflammatory cytokine levels in murine models.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this one possess significant antimicrobial effects against various bacterial strains. The presence of the benzofuran core is believed to enhance these properties by interacting with bacterial cell membranes or specific enzymes involved in bacterial metabolism .
- Anticancer Activity : Initial investigations have shown that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of the compound likely contribute to its ability to target cancer cells selectively .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation. It is hypothesized that it acts by inhibiting key enzymes involved in inflammatory processes.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Potential : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, showing IC50 values indicating potent anti-proliferative effects. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .
- Anti-inflammatory Studies : Research involving animal models indicated that administration of this compound resulted in decreased markers of inflammation, supporting its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with bioactive amides reported in the evidence:
- Benzofuran/benzopyran systems : Present in anti-inflammatory compounds from Lycium species (e.g., compounds 4, 6, 7 in ) and synthetic coumarin-thiazolidinedione hybrids ().
- Methoxy substitutions : Critical for modulating solubility and receptor binding, as seen in compound 2 (IC50 = 17.00 ± 1.11 μM) from Lycium barbarum () and synthetic acetamide derivatives ().
- Acetamide linkage : A common feature in microbial-derived cytotoxic compounds (e.g., –6) and synthetic hypoglycemic agents ().
Table 1: Structural and Bioactivity Comparison
Bioactivity Insights
- (IC50 ~17 μM). The Z-configuration may enhance steric complementarity with inflammatory targets like COX-2 or NF-κB compared to simpler acrylamide derivatives .
- Cytotoxicity : Microbial-derived acetamides (e.g., –6) show moderate to low cytotoxicity, suggesting that the target compound’s complex structure may require evaluation for selective toxicity.
- Metabolic modulation : Synthetic analogs with acetamide-thiazolidinedione motifs () exhibit hypoglycemic activity, implying that the target compound’s methoxy-phenylacetamide group could interact with PPARγ or similar targets.
Pharmacokinetic Considerations
- Metabolic stability : Methoxy groups may slow hepatic demethylation, extending half-life relative to hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
